molecular formula C18H14FN3O4S2 B2876674 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898421-53-9

2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2876674
CAS No.: 898421-53-9
M. Wt: 419.45
InChI Key: IGPWHUBIJDSZED-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with a benzamido group and a fluorophenylsulfonamido group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, where a carboxylic acid derivative of thiophene reacts with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

    Addition of the Fluorophenylsulfonamido Group: The final step involves the sulfonation of the benzamido-thiophene intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and the fluorophenyl group can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenylsulfonamido)benzamide: Lacks the thiophene ring, which may reduce its electronic properties.

    2-(2-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.

    2-(2-(4-Methylphenylsulfonamido)benzamido)thiophene-3-carboxamide: Contains a methyl group instead of fluorine, affecting its hydrophobic interactions and overall activity.

Uniqueness

2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The combination of the thiophene ring and the sulfonamide group also provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S2/c19-11-5-7-12(8-6-11)28(25,26)22-15-4-2-1-3-13(15)17(24)21-18-14(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPWHUBIJDSZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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